Benzenemethanamine, 4-amino-N-methyl-

Übersicht

Beschreibung

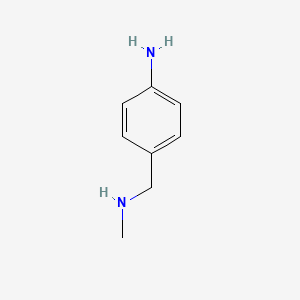

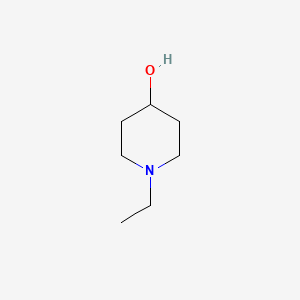

Benzenemethanamine, 4-amino-N-methyl-, also known as 4-amino-N-methylbenzylamine, is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.1943 .

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, 4-amino-N-methyl- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

Benzenemethanamine, 4-amino-N-methyl- has a molecular weight of 136.1943 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

4-((Methylamino)methyl)aniline is utilized in organic synthesis, particularly in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes .

Methods of Application

The procedure involves a hydrogen autotransfer reaction under mild conditions (60°C) using NaOH as a base. The methylation process is facilitated by an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

Results and Outcomes

The method allows for the effective methylation of anilines to selectively produce N-methylanilines. This approach is noted for its practicality and the production of water as the sole stoichiometric by-product .

Application in Pharmaceuticals

Scientific Field

Pharmaceutical Chemistry

Summary of Application

In pharmaceuticals, 4-((Methylamino)methyl)aniline derivatives are key building blocks for synthesizing various compounds with diverse pharmacological activities .

Methods of Application

The compound is used in reactions that influence the lipophilicity of bio-active compounds, making them more biologically accessible. This includes transformations like aldol condensation or imine formation .

Results and Outcomes

The transformation processes enhance the properties of pharmaceutical compounds, tailoring them for specific therapeutic effects .

Application in Material Science

Scientific Field

Material Science

Summary of Application

This compound is used as an intermediate in the manufacturing of dyes, agrochemicals, and other organic products, contributing to the development of materials with specific desired properties .

Methods of Application

It serves as a latent and coupling solvent in various synthesis processes, where its reactivity is harnessed to create complex organic molecules .

Results and Outcomes

The use of 4-((Methylamino)methyl)aniline in material science leads to the creation of products with enhanced performance characteristics, such as improved color properties in dyes and effectiveness in agrochemicals .

Application in Biochemistry

Scientific Field

Biochemistry

Summary of Application

The compound’s derivatives are instrumental in the synthesis of pharmaceuticals and are studied for their interactions and crystal structures to understand bioactive molecule synthesis .

Methods of Application

Crystal structure analysis and X-ray crystallography are employed to analyze the intermolecular interactions of the derivatives, which is crucial for understanding their biochemical behavior .

Results and Outcomes

The analyses provide insights into the molecular shapes and interactions, which are essential for designing bioactive molecules with specific functions .

Application in Agriculture

Scientific Field

Agricultural Chemistry

Summary of Application

4-((Methylamino)methyl)aniline plays a role in the synthesis of compounds used in agriculture, particularly in the creation of agrochemicals .

Methods of Application

The compound is utilized as an intermediate in the synthesis routes of agrochemicals, leveraging its reactivity for creating products that enhance agricultural productivity .

Results and Outcomes

The application of this compound in agriculture leads to the development of agrochemicals that improve crop yields and protect plants from pests and diseases .

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

The compound is involved in the development of nanomaterials for adsorption and photocatalytic degradation of gaseous pollutants, contributing to environmental remediation technologies .

Methods of Application

Metal–organic frameworks (MOFs) incorporating 4-((Methylamino)methyl)aniline derivatives are used for the adsorptive treatment of pollutants, with the compound enhancing the efficiency of these processes .

Results and Outcomes

The incorporation of the compound in MOFs leads to improved adsorption capacities and photocatalytic activities, resulting in more effective removal of pollutants from the environment .

Application in Catalysis

Scientific Field

Catalysis

Summary of Application

4-((Methylamino)methyl)aniline is used in catalysis, specifically in the methylation of anilines with methanol. This process is facilitated by cyclometalated ruthenium complexes .

Methods of Application

The reaction is a hydrogen autotransfer procedure that proceeds under mild conditions, typically at 60°C, using NaOH as a base. The methylation is achieved through a multistep reaction sequence, starting with the dehydrogenation of methanol .

Results and Outcomes

This method allows for the effective methylation of anilines to selectively produce N-methylanilines, with water as the sole stoichiometric by-product, making it an environmentally friendly option .

Application in Crystallography

Scientific Field

Crystallography

Summary of Application

4-((Methylamino)methyl)aniline derivatives are analyzed for their crystal structures to understand the intermolecular forces and packing in solid-state forms .

Methods of Application

X-ray crystallography is used to analyze the shapes of the molecules and their intermolecular interactions. This includes studying how small changes in molecular structure can affect crystal packing .

Results and Outcomes

The analysis provides insights into the strengths and types of interactions, which can lead to structures with desired properties and polymorphism .

These applications showcase the versatility of 4-((Methylamino)methyl)aniline in various scientific fields, highlighting its importance in research and industry.

Application in Electrochemical Synthesis

Scientific Field

Electrochemistry

Summary of Application

4-((Methylamino)methyl)aniline is involved in the electrochemical synthesis of chemically useful molecules, including pharmaceuticals and agrochemicals .

Methods of Application

The compound undergoes electrochemical oxidation, which is a critical alternative to conventional chemical transformations. This process is facilitated by different electrode surfaces or indirectly by a reversible redox molecule .

Results and Outcomes

The electrochemical approach provides a route for synthesizing and modifying a wide range of molecules, expanding the toolkit available for chemical synthesis .

Application in Nitrosamine Impurity Analysis

Scientific Field

Analytical Chemistry

Summary of Application

4-((Methylamino)methyl)aniline derivatives are studied for their potential as nitrosamine impurities in drug substances and drug products .

Methods of Application

Analytical techniques such as chromatography and mass spectrometry are used to detect and quantify the presence of nitrosamine impurities, which are a concern for drug safety .

Results and Outcomes

The analysis helps ensure the safety and efficacy of pharmaceutical products by monitoring and controlling the levels of nitrosamine impurities .

Safety And Hazards

The safety data sheet for a similar compound, Benzenemethanamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . These hazards may also apply to Benzenemethanamine, 4-amino-N-methyl-, but specific safety data for this compound was not found in the search results.

Eigenschaften

IUPAC Name |

4-(methylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAMTADBFJSWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068060 | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 4-amino-N-methyl- | |

CAS RN |

38020-69-8 | |

| Record name | 4-Amino-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)